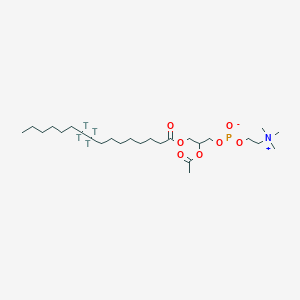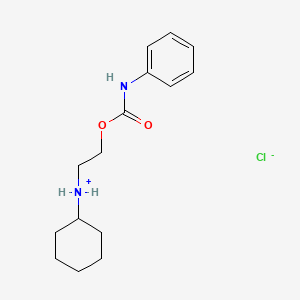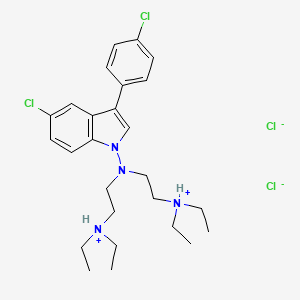
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium is a heterocyclic organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organic syntheses. The process may involve large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .
Scientific Research Applications
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A similar compound used in lipid research and drug delivery systems.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another related compound with applications in studying lipid interactions and cellular processes.
Uniqueness
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium stands out due to its unique structure, which allows for specific interactions and applications not possible with other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance .
Properties
Molecular Formula |
C26H52NO7P |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[2-acetyloxy-3-(9,9,10,10-tetratritiohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphite |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)31-22-25(34-24(2)28)23-33-35(30)32-21-20-27(3,4)5/h25H,6-23H2,1-5H3/i11T2,12T2 |
InChI Key |
CNMVMRZFFHDURY-KNNBGRHLSA-N |
Isomeric SMILES |
[3H]C([3H])(CCCCCC)C([3H])([3H])CCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)









